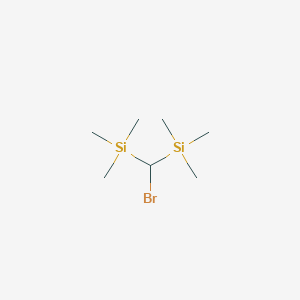
Bis(trimethylsilyl)bromomethane
Übersicht
Beschreibung
Bis(trimethylsilyl)bromomethane is a chemical compound with the molecular formula C7H19BrSi2 . It is also known by other names such as [bromo(trimethylsilyl)methyl]-trimethylsilane and Bis(trimethylsilyl)methyl Bromide .
Molecular Structure Analysis
The molecular weight of Bis(trimethylsilyl)bromomethane is 239.30 g/mol . The InChI representation of the molecule is InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 . The molecule contains a total of 28 bond(s), including 9 non-H bond(s) and 2 rotatable bond(s) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Bis(trimethylsilyl)bromomethane: is widely used in organic synthesis as a silylating agent . It introduces the trimethylsilyl (TMS) group into organic molecules, which can serve as protective groups for sensitive functionalities during reaction sequences. The TMS group is particularly useful due to its stability and ease of removal under mild conditions.
Pharmaceutical Research
In pharmaceutical research, Bis(trimethylsilyl)bromomethane is employed in the synthesis of various drug precursors . Its role in modifying lead compounds can help enhance their pharmacokinetic properties, such as solubility and bioavailability, which are crucial for drug development.
Material Science
This compound finds applications in material science, particularly in the preparation of silicon-containing polymers . These polymers have unique properties like thermal stability and resistance to chemicals, making them suitable for high-performance materials.
Analytical Chemistry
Bis(trimethylsilyl)bromomethane: is used in analytical chemistry for the derivatization of samples in gas chromatography-mass spectrometry (GC-MS) analysis . The silylation process enhances the volatility of compounds, facilitating their separation and identification.
Nanotechnology
In nanotechnology, Bis(trimethylsilyl)bromomethane is utilized to modify the surface properties of nanoparticles . The TMS groups can be used to render surfaces hydrophobic or to functionalize them for further chemical reactions.
Agrochemical Synthesis
The compound is also involved in the synthesis of agrochemicals . It can be used to create pesticide and herbicide formulations that require silicon-based functional groups for their activity.
Safety and Hazards
Bis(trimethylsilyl)bromomethane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Wirkmechanismus
Target of Action
Bis(trimethylsilyl)bromomethane is a chemical compound that primarily targets organic molecules, particularly hydrocarbons . It is used in various chemical reactions due to its ability to interact with these molecules and facilitate transformations.
Mode of Action
The compound acts by undergoing reactions with its targets, leading to changes in their structure and properties. For instance, in the reaction of sodium bis(trimethylsilyl)amide with bromobenzene, a migration of the trimethylsilyl group from the nitrogen atom to the ortho-carbon atom in the benzene ring occurs . This results in the formation of N,2-bis(trimethylsilyl)aniline, a rearrangement product .
In another example, bis(trimethylsilyl)bromamine reacts with hydrocarbons to bring about bromination through a free radical chain mechanism . The radical (Me3Si)2N· is responsible for hydrogen abstraction in this process .
Action Environment
The action of bis(trimethylsilyl)bromomethane can be influenced by various environmental factors. For instance, the temperature and presence of other reagents can affect the efficiency and selectivity of its reactions . Additionally, the compound should be stored under inert gas and away from moisture and heat, as these conditions can lead to its decomposition .
Eigenschaften
IUPAC Name |
[bromo(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGYPFZVNSVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19BrSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471401 | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)bromomethane | |
CAS RN |
29955-12-2 | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



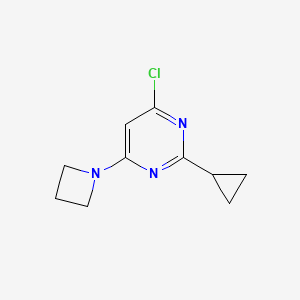

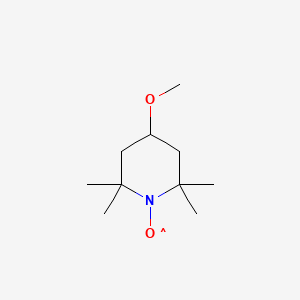
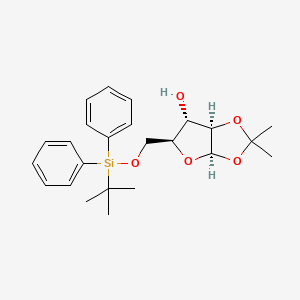


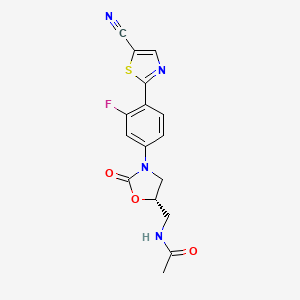

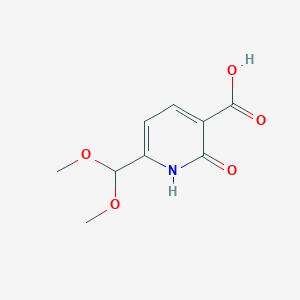

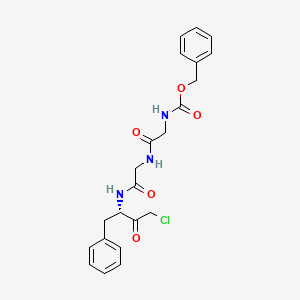
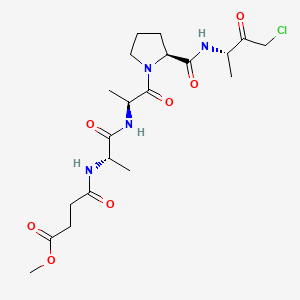

![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)